Dehydroxy mirabegron

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

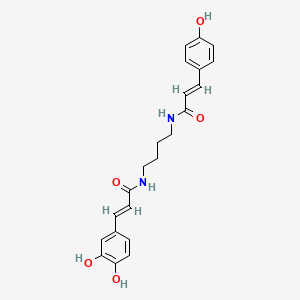

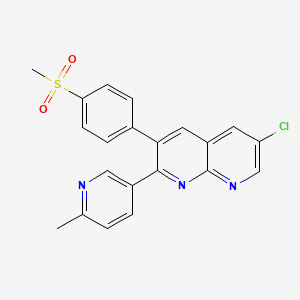

Dehydroxy mirabegron is a derivative of mirabegron, a potent and selective beta-3 adrenergic receptor agonist. Mirabegron is primarily used in the treatment of overactive bladder syndrome by relaxing the detrusor muscle during the storage phase of the urinary bladder fill-void cycle. This compound, as the name suggests, is a modified form of mirabegron where a hydroxyl group has been removed, potentially altering its pharmacological properties and applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a model compound for studying the effects of dehydroxylation on beta-3 adrenergic receptor agonists.

Biology: Investigating its interactions with biological systems, particularly its binding affinity and activity at beta-3 adrenergic receptors.

Industry: Potential use in the development of new pharmaceuticals with improved efficacy or reduced side effects compared to mirabegron.

Wirkmechanismus

Target of Action

Dehydroxy mirabegron, similar to its parent compound mirabegron, is a potent and selective agonist of beta-3 adrenergic receptors . These receptors are primarily found in the detrusor muscle of the bladder, and their activation leads to the relaxation of this muscle .

Mode of Action

This compound interacts with its targets, the beta-3 adrenergic receptors, by binding to them and activating them . This activation leads to the relaxation of the detrusor muscle during the storage phase of the urinary bladder fill-void cycle . Unlike other treatments for overactive bladder, such as solifenacin and darifenacin, this compound lacks significant antimuscarinic activity .

Biochemical Pathways

The activation of beta-3 adrenergic receptors by this compound leads to an increase in the generation of cyclic AMP (cAMP), which in turn activates K+ channels, causing membrane hyperpolarization . This results in the relaxation of the detrusor muscle, enabling the bladder wall to remain distended and allowing for the storage of urine .

Pharmacokinetics

The metabolic pathways include amide hydrolysis and glucuronidation .

Result of Action

The primary result of this compound’s action is the relaxation of the detrusor muscle in the bladder, leading to an increase in bladder capacity . This alleviates symptoms of overactive bladder, such as urinary frequency and incontinence .

Zukünftige Richtungen

Mirabegron, a related compound, has shown potential in increasing human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content. These effects may lead to reductions in blood glucose levels in obese/overweight and diabetic patients . The potential addition of vibegron in the near future will offer an alternative beta-3 agonist which may offer a different efficacy profile .

Biochemische Analyse

Biochemical Properties

Dehydroxy Mirabegron interacts with various enzymes, proteins, and other biomolecules in the body. It is known to be a β3-adrenergic receptor agonist . This means that it binds to β3-adrenergic receptors, triggering a series of biochemical reactions. The nature of these interactions is complex and involves changes in cyclic AMP levels and UCP1 mRNA content .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase human BAT activity, REE, NEFA content, body temperature, HR, blood pressure, and blood insulin content .

Molecular Mechanism

The mechanism of action of this compound is primarily through its interaction with β3-adrenoceptors . It increases the generation of cyclic AMP, thus activating K+ channels and causing membrane hyperpolarization . This leads to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the drug has a significant impact on cellular metabolism in adipocytes, improving glucose handling in vivo

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to have potent anticancer effects in various animal cancer models . The specific threshold effects and any toxic or adverse effects at high doses are still being studied.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being researched.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being studied. It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dehydroxy mirabegron can be approached by modifying the synthetic route of mirabegron. One common method involves the reduction of an amide in the presence of an amine-borane complex, where the amine is an aniline . Another approach starts with ®-styrene epoxide, which undergoes a series of reactions including regioselective ring opening, reductive amination, and amidation . The removal of the hydroxyl group can be achieved through specific dehydroxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar steps to those used in the synthesis of mirabegron, with additional steps for the dehydroxylation process. This could involve large-scale reactions in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Dehydroxy mirabegron can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, potentially forming oxides or peroxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which could revert any oxidized forms back to the original compound.

Substitution: Replacement of one functional group with another, which could be used to introduce new pharmacophores or modify existing ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions might use halogenating agents or nucleophiles under conditions such as reflux or in the presence of catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield this compound oxides, while reduction could produce fully reduced forms of the compound. Substitution reactions could introduce various functional groups, leading to a range of derivatives with potentially different pharmacological properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mirabegron: The parent compound, used for treating overactive bladder syndrome.

Vibegron: Another beta-3 adrenergic receptor agonist with similar applications.

Solabegron: A beta-3 adrenergic receptor agonist under investigation for similar indications.

Uniqueness

Dehydroxy mirabegron is unique in that it lacks the hydroxyl group present in mirabegron, which may result in different pharmacokinetic and pharmacodynamic properties. This modification could potentially lead to improved efficacy, reduced side effects, or new therapeutic applications compared to its parent compound and other similar beta-3 adrenergic receptor agonists.

Eigenschaften

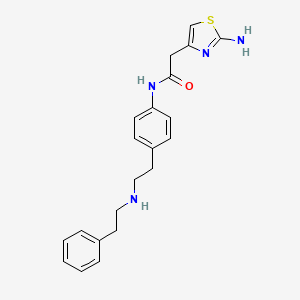

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-(2-phenylethylamino)ethyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4OS/c22-21-25-19(15-27-21)14-20(26)24-18-8-6-17(7-9-18)11-13-23-12-10-16-4-2-1-3-5-16/h1-9,15,23H,10-14H2,(H2,22,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMFYHUWWFFNPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]aMino]-1-(2,2-diMethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B580009.png)

![1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride](/img/structure/B580018.png)